molecular formula C17H18N2O3S2 B259218 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B259218
M. Wt: 362.5 g/mol
InChI Key: HGSCBMVQPNYTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzenesulfonamide, commonly known as Ebselen, is a chemical compound that has gained attention due to its potential therapeutic properties. It was originally developed as a glutathione peroxidase mimic and has been found to have antioxidant, anti-inflammatory, and neuroprotective effects. In

Mechanism of Action

Ebselen's mechanism of action is complex and not fully understood. It has been proposed that Ebselen acts as a glutathione peroxidase mimic and can scavenge ROS and RNS. Ebselen can also inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, Ebselen can modulate the activity of transcription factors such as NF-κB and Nrf2, which are involved in the regulation of inflammatory and antioxidant responses.
Biochemical and Physiological Effects
Ebselen has been shown to have a variety of biochemical and physiological effects. It can scavenge ROS and RNS and inhibit the production of pro-inflammatory cytokines and chemokines. Ebselen can also increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Ebselen has been found to have neuroprotective effects and can protect against oxidative stress, excitotoxicity, and apoptosis.

Advantages and Limitations for Lab Experiments

Ebselen has several advantages for lab experiments. It is stable and can be easily synthesized and purified. Ebselen has also been extensively studied and its mechanism of action is well understood. However, Ebselen also has some limitations. It can be toxic at high concentrations and can interfere with some assays that rely on ROS and RNS production.

Future Directions

For Ebselen research include the development of analogs with improved properties and the exploration of its potential applications in the treatment of viral infections and cancer.

Synthesis Methods

Ebselen can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with 6-ethoxy-1,3-benzothiazole in the presence of a base such as triethylamine. The reaction yields Ebselen as a yellow solid which can be purified by recrystallization.

Scientific Research Applications

Ebselen has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in vitro and in vivo. Ebselen has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. Additionally, Ebselen has been found to have neuroprotective effects and can protect against ischemic brain damage, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O3S2/c1-4-22-13-6-7-14-15(10-13)23-17(18-14)19-24(20,21)16-8-5-11(2)9-12(16)3/h5-10H,4H2,1-3H3,(H,18,19)

InChI Key

HGSCBMVQPNYTHY-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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